molecular formula C14H14ClNO B3296980 4-(4-chlorophenoxy)Benzeneethanamine CAS No. 894356-22-0

4-(4-chlorophenoxy)Benzeneethanamine

Cat. No.: B3296980
CAS No.: 894356-22-0
M. Wt: 247.72 g/mol
InChI Key: RTQVGGCQPXNNST-UHFFFAOYSA-N
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Description

Chemical Name: 2-[4-(4-Chlorophenoxy)phenyl]ethanamine Molecular Formula: C₁₄H₁₄ClNO Molecular Weight: 247.72 g/mol Key Features:

  • A phenethylamine derivative with a 4-chlorophenoxy substituent on the benzene ring.
  • Synthetically accessible via nucleophilic substitution reactions involving 4-chlorophenol and halogenated phenethylamine precursors (inferred from ).

Properties

IUPAC Name

2-[4-(4-chlorophenoxy)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c15-12-3-7-14(8-4-12)17-13-5-1-11(2-6-13)9-10-16/h1-8H,9-10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQVGGCQPXNNST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

4-(4-chlorophenoxy)Benzeneethanamine can undergo various chemical reactions, including:

Scientific Research Applications

4-(4-chlorophenoxy)Benzeneethanamine is used in various scientific research fields, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in studies related to cellular signaling and receptor binding.

    Medicine: Research involving this compound often focuses on its potential therapeutic effects and interactions with biological targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenoxy)Benzeneethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenethylamines

4-Chlorophenethylamine ()
  • Structure : Benzene ring with a chlorine atom at the para position and an ethylamine side chain.
  • Molecular Formula : C₈H₁₀ClN
  • Molecular Weight : 155.63 g/mol
  • Key Differences: Lacks the phenoxy group, reducing steric bulk and polarity. Simpler structure may enhance blood-brain barrier permeability compared to the target compound.
4-Phenoxyphenethylamine ()
  • Structure: Phenethylamine with a phenoxy group at the para position.
  • Molecular Formula: C₁₄H₁₅NO
  • Molecular Weight : 213.28 g/mol
1-(4-(4-Fluorophenoxy)phenyl)ethanamine ()
  • Structure: Fluorine replaces chlorine in the phenoxy group.
  • Molecular Formula: C₁₄H₁₄FNO
  • Molecular Weight : 231.27 g/mol
  • Key Differences :
    • Fluorine’s smaller atomic radius and lower electronegativity may reduce metabolic stability compared to chlorine.

Substituted Benzylamines and Hybrid Structures

4-Chlorobenzylamine ()
  • Structure : Benzylamine with a para-chlorine substituent.
  • Molecular Formula : C₇H₈ClN
  • Molecular Weight : 141.60 g/mol
  • Key Differences :
    • Shorter alkyl chain (methylamine vs. ethylamine) reduces flexibility and binding interactions.
(4-Chlorophenyl)phenylmethylamine ()
  • Structure : Benzhydrylamine with a para-chlorophenyl and phenyl group.
  • Molecular Formula : C₁₃H₁₂ClN
  • Molecular Weight : 217.70 g/mol
  • Key Differences :
    • Bulky biphenyl structure may hinder receptor access but enhance selectivity.

Pharmacologically Modified Derivatives

2-(4-(Benzyloxy)phenyl)-N-methylethanamine Hydrochloride ()
  • Structure : Phenethylamine with a benzyloxy group and N-methylation.
  • Molecular Formula: C₁₆H₁₉NO·HCl
  • Molecular Weight : 283.79 g/mol
  • Key Differences :
    • N-Methylation increases lipophilicity and may prolong half-life.
    • Benzyloxy group introduces steric hindrance absent in the target compound.
N-Methyl-4-nitrophenethylamine Hydrochloride ()
  • Structure : Phenethylamine with a nitro group and N-methylation.
  • Molecular Formula : C₉H₁₂N₂O₂·HCl
  • Molecular Weight : 228.67 g/mol
  • Key Differences :
    • Nitro group’s strong electron-withdrawing effects contrast with chlorine’s moderate effects.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Substituents LogP* Key Applications
4-(4-Chlorophenoxy)benzeneethanamine C₁₄H₁₄ClNO 247.72 4-Cl-phenoxy, ethylamine 3.5 Antimicrobial research
4-Chlorophenethylamine C₈H₁₀ClN 155.63 4-Cl, ethylamine 2.1 Neurotransmitter analog
4-Phenoxyphenethylamine C₁₄H₁₅NO 213.28 Phenoxy, ethylamine 3.0 CNS activity studies
1-(4-(4-Fluorophenoxy)phenyl)ethanamine C₁₄H₁₄FNO 231.27 4-F-phenoxy, ethylamine 2.8 Comparative pharmacology

*Predicted using ChemDraw.

Research Findings and Implications

  • Electron-Withdrawing Effects: Chlorine in this compound enhances stability and receptor binding compared to fluorine or hydrogen analogs ().
  • Antimicrobial Potential: Derivatives of this compound show activity against M. tuberculosis in patent literature ().
  • Structural Flexibility: Ethylamine side chains (vs. methylamine in benzylamines) improve interaction with biological targets like monoamine transporters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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